Hdac6-IN-9

HDAC6 inhibition enzyme assay IC50

Hdac6-IN-9 (compound 12c) is a small-molecule histone deacetylase (HDAC) inhibitor identified through a cap-modification strategy targeting HDAC6. It exhibits potent enzyme inhibition against multiple HDAC isoforms, with IC50 values of 11.8 nM (HDAC1), 15.2 nM (HDAC3), 4.2 nM (HDAC6), 139.6 nM (HDAC8), and 21.3 nM (HDAC10).

Molecular Formula C19H16N2O3
Molecular Weight 320.3 g/mol
Cat. No. B12406660
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHdac6-IN-9
Molecular FormulaC19H16N2O3
Molecular Weight320.3 g/mol
Structural Identifiers
SMILESC1=CC=C2C=C(C=CC2=C1)NC(=O)CC3=CC=C(C=C3)C(=O)NO
InChIInChI=1S/C19H16N2O3/c22-18(11-13-5-7-15(8-6-13)19(23)21-24)20-17-10-9-14-3-1-2-4-16(14)12-17/h1-10,12,24H,11H2,(H,20,22)(H,21,23)
InChIKeyFZKJTCLVJNEICF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Hdac6-IN-9 (Compound 12c): A Potent HDAC6 Inhibitor with a Distinct Isoform Selectivity Profile for Oncology and Epigenetics Research


Hdac6-IN-9 (compound 12c) is a small-molecule histone deacetylase (HDAC) inhibitor identified through a cap-modification strategy targeting HDAC6 [1]. It exhibits potent enzyme inhibition against multiple HDAC isoforms, with IC50 values of 11.8 nM (HDAC1), 15.2 nM (HDAC3), 4.2 nM (HDAC6), 139.6 nM (HDAC8), and 21.3 nM (HDAC10) [2]. Unlike highly selective HDAC6 inhibitors that spare class I HDACs, Hdac6-IN-9 displays a broad-spectrum inhibitory profile while maintaining sub‑nanomolar potency for HDAC6, positioning it as a valuable tool for probing HDAC biology where concurrent class I/IIb engagement may confer therapeutic advantage [1].

Why Hdac6-IN-9 Cannot Be Substituted with Other HDAC6 Inhibitors: The Critical Role of Isoform Selectivity in Experimental Outcomes


HDAC6 inhibitors are not interchangeable; their isoform selectivity fingerprints dictate distinct cellular and in vivo responses [1]. Highly selective agents such as Ricolinostat (ACY‑1215) and Tubastatin A achieve >10‑fold to >1000‑fold selectivity for HDAC6 over class I HDACs, yet this exquisite selectivity has been associated with limited single‑agent anticancer efficacy in preclinical models due to compensatory HDAC1/3 activity [2]. In contrast, Hdac6-IN-9 potently inhibits HDAC1, HDAC3, and HDAC10 alongside HDAC6 , providing a broader epigenetic blockade that may overcome the functional tolerance observed with ultra‑selective compounds [2]. Thus, substituting Hdac6-IN-9 with a high‑selectivity analog would fundamentally alter the pharmacodynamic profile and likely yield divergent biological results.

Hdac6-IN-9 Quantitative Differentiation: Head‑to‑Head and Cross‑Study Comparison Data for Informed Procurement


HDAC6 Inhibitory Potency: Hdac6-IN-9 vs. Ricolinostat and Tubastatin A

In a cell‑free enzymatic assay, Hdac6-IN-9 inhibits HDAC6 with an IC50 of 4.2 nM . This potency is comparable to or marginally superior to Ricolinostat (IC50 = 5 nM) and 3.6‑fold more potent than Tubastatin A (IC50 = 15 nM) [1]. The sub‑5 nM IC50 positions Hdac6-IN-9 among the most potent HDAC6 inhibitors available.

HDAC6 inhibition enzyme assay IC50

Distinct Isoform Selectivity Profile: Hdac6-IN-9 Engages Class I HDACs Unlike Ultra‑Selective HDAC6 Inhibitors

Hdac6-IN-9 exhibits a unique selectivity fingerprint, inhibiting HDAC1 (IC50 = 11.8 nM), HDAC3 (IC50 = 15.2 nM), and HDAC10 (IC50 = 21.3 nM) at concentrations only 2.8‑fold to 5.1‑fold higher than its HDAC6 IC50 . In stark contrast, Ricolinostat shows >10‑fold selectivity for HDAC6 over HDAC1/2/3 , and Tubastatin A maintains >1000‑fold selectivity against all isoforms except HDAC8 [1].

HDAC isoform selectivity HDAC1 HDAC3 HDAC10

Antiproliferative Activity: Hdac6-IN-9 Demonstrates Tumor Cell Growth Inhibition in Multiple Cancer Lines

In a panel of human tumor cell lines, Hdac6-IN-9 (compound 12c) exhibited excellent antitumor activities, with pronounced growth inhibition observed in HL‑60 (leukemia), HCT116 (colorectal), and A375 (melanoma) cells [1]. While specific IC50 values are not publicly disclosed, the compound's broad‑spectrum HDAC inhibition profile correlates with these antiproliferative effects [1]. In comparison, selective HDAC6 inhibitors such as Ricolinostat and Tubastatin A have shown limited single‑agent activity in analogous cancer models, requiring high concentrations that inadvertently engage class I HDACs to achieve growth suppression [2].

antiproliferative cancer cell lines HL-60 HCT116 A375

Computational Binding Mode: Unique Cap‑Group Interactions in HDAC1 and HDAC6

Molecular docking and molecular dynamics (MD) simulations revealed that Hdac6-IN-9 (compound 12c) adopts distinct binding poses in HDAC1 and HDAC6 [1]. The fused‑ring cap group forms additional hydrophobic contacts within the HDAC6 active site compared to the 4‑anilinoquinazoline‑capped analog 9q, explaining its broader isoform engagement [1]. No comparable computational binding data are available for Ricolinostat or Tubastatin A in the same study, making this a unique structural insight for Hdac6-IN-9.

molecular docking MD simulation binding mode

Potential for Immuno‑Oncology Combination: Scaffold for HDAC6/Tubulin Dual Inhibitors

Hdac6-IN-9 (compound 12c) was identified as an HDAC6/tubulin dual inhibitor and served as the lead scaffold for the development of compound XP5, a highly selective HDAC6 inhibitor (IC50 = 31 nM, SI = 338 for HDAC6 over HDAC3) that enhanced anti‑PD‑L1 immunotherapy in melanoma models [1]. This demonstrates the value of Hdac6-IN-9 as a chemical starting point for designing next‑generation dual‑action agents, a capability not offered by established selective inhibitors such as Ricolinostat.

immuno-oncology dual inhibitor tubulin

Optimal Application Scenarios for Hdac6-IN-9 Based on Quantitative Differentiation Evidence


Cancer Cell Line Screening for Broad‑Spectrum HDAC Inhibitor Sensitivity

Given its potent inhibition of HDAC1/3/6/10, Hdac6-IN-9 is ideally suited for profiling cancer cell lines where concurrent blockade of class I and class IIb HDACs is required to elicit a robust antiproliferative response [1]. Unlike ultra‑selective HDAC6 inhibitors that often fail as single agents, Hdac6-IN-9 demonstrates excellent antitumor activity in HL‑60, HCT116, and A375 cells, making it a preferred tool for initial viability screens [1].

Epigenetic Research Requiring Defined Isoform Engagement Windows

When experimental design demands precise control over the relative inhibition of HDAC6 versus HDAC1/3/10, Hdac6-IN-9 provides a reproducible 2.8‑ to 5.1‑fold selectivity window . This allows researchers to dissect the contribution of individual class I and IIb HDACs to gene expression changes without the confounding variable of combining multiple inhibitors.

Medicinal Chemistry Optimization of HDAC6‑Targeting Therapeutics

Hdac6-IN-9's fused‑ring cap structure and detailed computational binding models in HDAC1/6 offer a validated starting point for SAR campaigns [1]. The compound's dual HDAC6/tubulin inhibitory activity has already inspired the development of XP5, a next‑generation derivative with improved selectivity and in vivo efficacy in combination with immune checkpoint blockade [2].

Studies Investigating HDAC Inhibitor‑Induced α‑Tubulin Hyperacetylation

As a potent HDAC6 inhibitor (IC50 = 4.2 nM), Hdac6-IN-9 effectively induces α‑tubulin acetylation at low nanomolar concentrations . Its concurrent activity against class I HDACs may also reveal histone acetylation changes that are not observed with HDAC6‑selective agents, providing a more complete picture of the acetylation landscape following HDAC inhibition.

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